(1R,5S)-6-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-6-azabicyclo[3.2.1]octane
Overview
Description
(1R,5S)-6-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-6-azabicyclo[321]octane is a complex organic compound with a unique structure that includes a fluorophenyl group, an imidazole ring, and a bicyclic octane system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-6-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-6-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the imidazole ring: This can be achieved through the condensation of a suitable aldehyde with an amine and a nitrile under acidic conditions.
Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzyl halide in a nucleophilic substitution reaction.
Formation of the bicyclic octane system: This is typically achieved through a Diels-Alder reaction, followed by hydrogenation to reduce any double bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for key transformations.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-6-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-6-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, (1R,5S)-6-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-6-azabicyclo[3.2.1]octane is studied for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. It may have applications in treating various diseases due to its unique mechanism of action.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved strength or conductivity.
Mechanism of Action
The mechanism of action of (1R,5S)-6-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets in the body. This interaction can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but they may include enzymes and receptors that play key roles in disease processes.
Comparison with Similar Compounds
Similar Compounds
- (2R,4S)-4-[[3-[(2-chlorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-2-azabicyclo[3.2.1]octane
- (1R,5S)-6-[[3-[(2-bromophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-6-azabicyclo[3.2.1]octane
Uniqueness
What sets (1R,5S)-6-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-6-azabicyclo[3.2.1]octane apart from similar compounds is its specific fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. This unique feature may enhance its potential as a therapeutic agent or a material with specialized properties.
Properties
IUPAC Name |
(1R,5S)-6-[[3-[(2-fluorophenyl)methyl]-2-propan-2-ylsulfonylimidazol-4-yl]methyl]-6-azabicyclo[3.2.1]octane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28FN3O2S/c1-15(2)28(26,27)21-23-11-19(14-24-12-16-6-5-8-18(24)10-16)25(21)13-17-7-3-4-9-20(17)22/h3-4,7,9,11,15-16,18H,5-6,8,10,12-14H2,1-2H3/t16-,18+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMRRYPGMVNWMH-AEFFLSMTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2F)CN3CC4CCCC3C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)S(=O)(=O)C1=NC=C(N1CC2=CC=CC=C2F)CN3C[C@@H]4CCC[C@H]3C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28FN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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